N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine
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Overview
Description
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the quinoline and pyridine precursors, followed by a series of alkylation and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,2-ethanediamine: A simpler diamine with similar reactivity but lacking the quinoline and pyridine moieties.
N-Ethyl-N-methyl-1,2-ethanediamine: Another related compound with different alkyl substituents.
Uniqueness
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine is unique due to its combination of quinoline and pyridine rings, which confer specific electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and material science.
Properties
CAS No. |
133671-64-4 |
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Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(2-pyridin-4-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H24N4/c1-4-24(14-13-23(2)3)20-15-19(16-9-11-21-12-10-16)22-18-8-6-5-7-17(18)20/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
OOOFPXGKMQROHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
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